N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, propylsulfonyl, and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include sulfur sources, amines, and fluorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial in medicinal chemistry.
Medicine
In medicine, N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE could be explored for its therapeutic effects. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonyl groups may play a role in binding to active sites, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(methylsulfonyl)thiophen-2-yl)(4-chlorophenyl)methanone
- (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-bromophenyl)methanone
Uniqueness
Compared to similar compounds, N2-(2,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE stands out due to its specific combination of functional groups. The propylsulfonyl group provides unique steric and electronic properties, while the fluorophenyl group enhances its chemical stability and biological activity.
Properties
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-propylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-4-11-30(27,28)21-18(24)20(19(26)15-7-9-16(23)10-8-15)29-22(21)25-17-12-13(2)5-6-14(17)3/h5-10,12,25H,4,11,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJWWZITRRFILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.